Ethyl 4-chloro-5-methylpicolinate
Overview
Description
Ethyl 4-chloro-5-methylpicolinate is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of picolinic acid and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a chloro group at the 4th position and a methyl group at the 5th position on the pyridine ring, along with an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-5-methylpicolinate can be synthesized through several methods. One common synthetic route involves the esterification of 4-chloro-5-methylpicolinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the chlorination of 5-methylpicolinic acid followed by esterification. The chlorination step can be carried out using thionyl chloride or phosphorus pentachloride, followed by the addition of ethanol to form the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-5-methylpicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding derivatives.
Reduction Reactions: The compound can be reduced to form 4-chloro-5-methylpicolinic acid or other reduced derivatives.
Oxidation Reactions: Oxidation of the methyl group can yield 4-chloro-5-formylpicolinate or 4-chloro-5-carboxypicolinate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Derivatives such as 4-amino-5-methylpicolinate or 4-thio-5-methylpicolinate.
Reduction Reactions: 4-chloro-5-methylpicolinic acid.
Oxidation Reactions: 4-chloro-5-formylpicolinate or 4-chloro-5-carboxypicolinate.
Scientific Research Applications
Ethyl 4-chloro-5-methylpicolinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research on this compound includes its potential use as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-5-methylpicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the pyridine ring can influence the compound’s binding affinity and selectivity. The ethyl ester group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Ethyl 4-chloro-5-methylpicolinate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
4-chloro-5-methylpyridin-2-amine: Contains an amino group instead of an ester group.
4-chloro-5-methyl-2-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of an ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-chloro-5-methylpyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-4-7(10)6(2)5-11-8/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSZVSFVKKLKOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856781 | |
Record name | Ethyl 4-chloro-5-methylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261739-13-2 | |
Record name | Ethyl 4-chloro-5-methylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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